

Application Notes and Protocols for the Total Synthesis of Furosemide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Furosemide, a potent loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is outlined here through two primary, industrially relevant routes. The protocols are based on established patent literature and academic publications, offering a comprehensive guide for laboratory-scale synthesis.

Overview of Synthetic Strategies

Two principal synthetic pathways for Furosemide have been widely reported and are detailed below:

- Route 1: Starting from 2,4-Dichlorobenzoic Acid. This classic approach involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with furfurylamine.
- Route 2: Starting from 4-Chloro-2-fluorotoluene. This alternative synthesis begins with the
 photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride.
 Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield
 Furosemide. This route can offer advantages in terms of yield and purity.[1][2]



Route 1: Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method for the preparation of Furosemide.

Logical Workflow for Route 1



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Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

Experimental Protocols

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the chlorosulfonyl group onto the aromatic ring.

- Materials:
 - 2,4-Dichlorobenzoic acid
 - Chlorosulfonic acid
 - Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]
 - Ice water
- Procedure:
 - In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]
 - Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically around 1:3.5.[7]
 - The reaction is generally carried out for 1 to 6 hours.[5][6]



- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]
- Filter the precipitate and wash with cold water until the filtrate is neutral.[5]

Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

The chlorosulfonyl group is converted to a sulfonamide in this step.

- Materials:
 - 2,4-Dichloro-5-chlorosulfonylbenzoic acid
 - Ammonia solution (e.g., ammonia water)
 - Hydrochloric acid
- Procedure:
 - Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia solution, maintaining the temperature below 10°C.[8]
 - Stir the mixture for approximately 3 hours at 10-15°C.[7]
 - Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product,
 2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]
 - Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization from an ethanol-water mixture.[5][9]

Step 3: Condensation with Furfurylamine

The final step involves the reaction of the sulfonamide intermediate with furfurylamine.

- Materials:
 - 2,4-Dichloro-5-sulfamoylbenzoic acid



- Furfurylamine
- Sodium hydroxide
- Dichloromethane
- Hydrochloric acid

Procedure:

- A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The reaction can be carried out in the presence of a solvent or neat.[10]
- After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is added to dissolve the product.[10]
- The resulting solution is washed with dichloromethane to remove unreacted furfurylamine and byproducts.[10]
- The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[10]
- The crude Furosemide is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Quantitative Data for Route 1

Step	Product	Yield (%)	Melting Point (°C)	Purity (%)
2	2,4-Dichloro-5- sulfamoylbenzoic Acid	~79.3	232-234	>99 (HPLC)[5][7]
3	Furosemide	35-50 (overall)	206-208	-[2][11]

Route 2: Synthesis from 4-Chloro-2-fluorotoluene

This more modern approach offers potentially higher yields and purity of the final product.



Logical Workflow for Route 2



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Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

Experimental Protocols

Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

This step involves the radical chlorination of the methyl group.

- Materials:
 - 4-Chloro-2-fluorotoluene
 - Gaseous chlorine
- Procedure:
 - In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene
 with gaseous chlorine.[1]
 - Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.
 - Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.
 - The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.

Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a sulfonamide.

Materials:



- o 4-Chloro-2-fluoro-benzotrichloride
- Sulfuric chlorohydrin (chlorosulfonic acid)
- Sulfuric acid
- Ammonium hydroxide (30%)
- Dichloromethane (optional)
- Procedure:
 - Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric chlorohydrin and sulfuric acid.[11]
 - Maintain the reaction mixture at 140-150°C for 1-3 hours.[11]
 - Cool the mixture and pour it into ice water to precipitate the intermediate, which is then hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[1]
 - Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution, keeping the temperature below 10°C.[1][11]
 - Stir the solution for 2 hours.[1]
 - Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4chloro-2-fluoro-5-sulfamoylbenzoic acid.[1][11]

Step 3: Condensation with Furfurylamine

This final step is a condensation reaction to yield Furosemide.

- Materials:
 - 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
 - Furfurylamine
 - Glacial acetic acid



Procedure:

- Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio of about 1:5) to 95°C for 2 hours.[12]
- After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial acetic acid to precipitate Furosemide.[12]
- Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.
 [12]

Ouantitative Data for Route 2

Step	Product	Yield (%)	Purity (%)
1	4-Chloro-2-fluoro- benzotrichloride	95.0 (total)	-[12]
2	4-Chloro-2-fluoro-5- sulfamoylbenzoic Acid	65	94-97 (HPLC)[12]
3	Furosemide	96	-[12]

Analytical Data for Furosemide

The identity and purity of the synthesized Furosemide should be confirmed by analytical methods.

Spectroscopic Data



Technique	Key Data
¹ H NMR	Spectra available in various databases.[13][14] [15][16]
¹³ C NMR	Spectra available in various databases.[13][14]
IR (KBr)	Characteristic peaks for functional groups can be observed. Spectra are available in public databases.[17][18][19]
Mass Spec	Molecular ion peak corresponding to the molecular weight of Furosemide (330.74 g/mol) is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under appropriate safety precautions. All procedures should be performed in accordance with institutional and governmental safety regulations.

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Methodological & Application





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